N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Overview
Description
N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is an organic compound with a unique structure, combining a pyrrolidine ring, a pyridazine moiety, and a thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves several key steps:
Formation of the Pyrrolidine Ring: Starting with appropriate pyrrole derivatives.
Introduction of the Pyridazine Group: Reacting intermediates with 6-methylpyridazine.
Attachment of the Thioether Group: Incorporation of sulfur into the molecular structure.
Final Assembly: Coupling the previously synthesized fragments under specific reaction conditions (like temperature, solvents, and catalysts).
Industrial Production Methods: Scaling up these reactions often requires optimization of each step to increase yield and purity. Techniques such as batch processing or continuous flow methods may be employed, along with thorough monitoring and adjustment of reaction parameters to achieve industrial-level production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the thioether group, to form sulfoxide or sulfone derivatives.
Reduction: Reduction of specific functional groups can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the pyridazine moiety or thioether group.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing hydrogenation conditions with catalysts such as palladium on carbon.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products Formed:
Oxidation Products: Sulfoxide or sulfone derivatives.
Reduction Products: Amine derivatives or other reduced forms.
Substitution Products: Modified pyridazine or pyrrolidine derivatives.
Scientific Research Applications
N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties, possibly acting as a lead compound in drug development.
Industry: Used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets through binding, altering their activity, and impacting downstream pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide stands out due to its unique combination of functional groups, which provide distinct binding characteristics and reactivity. Similar Compounds:
Compounds with pyridazine or pyrrolidine rings.
Thioether-containing compounds.
This compound’s uniqueness lies in its multi-functional nature, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-11-4-5-15(19-18-11)23-13-6-8-20(10-13)16(22)14(7-9-24-3)17-12(2)21/h4-5,13-14H,6-10H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYYHVNUFYUNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(CCSC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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